molecular formula C8H7NO3S B14621078 4-(5-nitrothiophen-2-yl)but-3-en-2-one CAS No. 57559-00-9

4-(5-nitrothiophen-2-yl)but-3-en-2-one

Cat. No.: B14621078
CAS No.: 57559-00-9
M. Wt: 197.21 g/mol
InChI Key: CPESSTAEWMJABV-UHFFFAOYSA-N
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Description

4-(5-nitrothiophen-2-yl)but-3-en-2-one is an organic compound that belongs to the class of nitrothiophenes. This compound features a thiophene ring substituted with a nitro group at the 5-position and a butenone chain at the 4-position. Nitrothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitrothiophen-2-yl)but-3-en-2-one typically involves the nitration of thiophene followed by a series of condensation reactions. One common method includes the nitration of thiophene to produce 5-nitrothiophene, which is then subjected to a Knoevenagel condensation with an appropriate aldehyde to form the desired butenone derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include continuous flow reactions and the use of industrial catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(5-nitrothiophen-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-aminothiophen-2-yl)but-3-en-2-one, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-(5-nitrothiophen-2-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-nitrothiophen-2-yl)but-3-en-2-one is not fully understood. it is believed to involve interactions with cellular proteins and enzymes, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitrothiophene-2-carboxaldehyde
  • 5-nitrothiophene-2-carboxylic acid
  • 5-nitrothiophene-2-amine

Uniqueness

4-(5-nitrothiophen-2-yl)but-3-en-2-one is unique due to its butenone chain, which imparts distinct chemical and physical properties compared to other nitrothiophene derivatives. This unique structure allows for specific interactions in chemical reactions and potential biological activities that are not observed with other similar compounds .

Properties

CAS No.

57559-00-9

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

4-(5-nitrothiophen-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H7NO3S/c1-6(10)2-3-7-4-5-8(13-7)9(11)12/h2-5H,1H3

InChI Key

CPESSTAEWMJABV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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